4-(4-Iodo-phenylcarbamoyl)-butyric acid
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Overview
Description
4-(4-Iodo-phenylcarbamoyl)-butyric acid is an organic compound characterized by the presence of an iodo-substituted phenyl group attached to a butyric acid backbone through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-phenylcarbamoyl)-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and butyric acid.
Formation of Carbamoyl Intermediate: 4-iodoaniline is reacted with phosgene or a suitable carbamoyl chloride to form 4-iodophenyl isocyanate.
Coupling Reaction: The 4-iodophenyl isocyanate is then reacted with butyric acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl and butyric acid moieties.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives can be formed.
Oxidation Products: Oxidized forms of the carbamoyl or butyric acid groups.
Reduction Products: Reduced forms of the carbamoyl or butyric acid groups.
Scientific Research Applications
4-(4-Iodo-phenylcarbamoyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets:
Molecular Targets: Proteins, enzymes, and receptors that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
Phenylboronic Acid: Contains a phenyl group with boronic acid functionality, used in similar synthetic applications.
Properties
Molecular Formula |
C11H12INO3 |
---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
5-(4-iodoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12INO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) |
InChI Key |
KDHJPNHWKIUSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)I |
Origin of Product |
United States |
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